5-[4-(3-Methoxyphenyl)piperazin-1-yl]pyridine-2-carbonitrile
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Overview
Description
5-[4-(3-Methoxyphenyl)piperazin-1-yl]pyridine-2-carbonitrile is a complex organic compound that features a piperazine ring substituted with a methoxyphenyl group and a pyridine ring with a carbonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[4-(3-Methoxyphenyl)piperazin-1-yl]pyridine-2-carbonitrile typically involves the reaction of 3-methoxyphenylpiperazine with 2-chloropyridine-5-carbonitrile under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is common to optimize the reaction conditions and minimize human error.
Chemical Reactions Analysis
Types of Reactions
5-[4-(3-Methoxyphenyl)piperazin-1-yl]pyridine-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonitrile group can be reduced to an amine.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of 5-[4-(3-Hydroxyphenyl)piperazin-1-yl]pyridine-2-carbonitrile.
Reduction: Formation of 5-[4-(3-Methoxyphenyl)piperazin-1-yl]pyridine-2-amine.
Substitution: Formation of various substituted piperazine derivatives depending on the nucleophile used.
Scientific Research Applications
5-[4-(3-Methoxyphenyl)piperazin-1-yl]pyridine-2-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological receptors.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of 5-[4-(3-Methoxyphenyl)piperazin-1-yl]pyridine-2-carbonitrile involves its interaction with specific molecular targets, such as GABA receptors. It binds selectively to these receptors, causing hyperpolarization of nerve endings and resulting in various physiological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione .
- 5- (4-piperazin-1-yl)-2-aryloxazoles .
- 5-chloro-2- ((4- (3-methoxyphenyl)piperazin-1-yl)methyl)-9H-xanthen-9-one hydrochloride .
Uniqueness
5-[4-(3-Methoxyphenyl)piperazin-1-yl]pyridine-2-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a methoxyphenyl group and a pyridine carbonitrile moiety makes it a versatile compound for various applications in medicinal chemistry and pharmacology.
Properties
Molecular Formula |
C17H18N4O |
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Molecular Weight |
294.35 g/mol |
IUPAC Name |
5-[4-(3-methoxyphenyl)piperazin-1-yl]pyridine-2-carbonitrile |
InChI |
InChI=1S/C17H18N4O/c1-22-17-4-2-3-15(11-17)20-7-9-21(10-8-20)16-6-5-14(12-18)19-13-16/h2-6,11,13H,7-10H2,1H3 |
InChI Key |
SBSJTUOSDVHVMR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)N2CCN(CC2)C3=CN=C(C=C3)C#N |
Origin of Product |
United States |
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